Studies suggest Cerlapirdine might work through several mechanisms that could be beneficial in AD. One possibility is its interaction with NMDA receptors, which are crucial for learning and memory. Cerlapirdine may act as a modulator, potentially enhancing their function without causing overstimulation [].
Another area of research explores Cerlapirdine's effect on tau protein phosphorylation. Tau tangles are a hallmark of AD, and reducing abnormal phosphorylation of tau protein is considered a potential therapeutic target. Studies suggest Cerlapirdine might modulate tau phosphorylation, but further research is needed to confirm this effect [].
While the proposed mechanisms hold promise, Cerlapirdine's clinical development hasn't yielded significant results. There is limited data available from clinical trials.
One source mentions a study investigating Cerlapirdine's absorption, distribution, metabolism, and excretion (ADME) profile []. This type of study is crucial for understanding a drug's behavior in the body but doesn't assess its effectiveness in treating AD.